2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine
Description
2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine is an imidazolidine derivative featuring a central five-membered saturated ring substituted with two phenyl groups at positions 1 and 3 and a 2-methoxyphenyl group at position 2. The methoxy group (-OCH₃) at the ortho position of the aryl ring introduces electron-donating effects, influencing the compound’s electronic and steric properties.
For example, related imidazolidines are synthesized via Strecker conditions or thiourea cyclization, as seen in the preparation of 1-methyl-3-phenylimidazolidine-2-thione derivatives .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-diphenylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-21-15-9-8-14-20(21)22-23(18-10-4-2-5-11-18)16-17-24(22)19-12-6-3-7-13-19/h2-15,22H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFTYSEZOUUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2-methoxyphenyl isocyanate with diphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Key structural analogues differ in the substituent at the 2-position of the imidazolidine ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects : The methoxy group in the parent compound donates electron density via resonance, contrasting with the electron-withdrawing chloro substituent in its analogues. This difference impacts reactivity in electrophilic substitution and binding interactions .
- Heterocyclic Variants : The nitrothiophene derivative (C₁₉H₁₈N₄O₂S) incorporates a sulfur-containing heterocycle, enhancing polarity and enabling applications in catalysis or agrochemicals .
Biological Activity
2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine is a compound of interest due to its potential biological activities. This imidazolidine derivative has been studied for various pharmacological effects, particularly in relation to its interactions with cannabinoid receptors and other biological pathways.
Chemical Structure and Properties
The compound features an imidazolidine core substituted with two phenyl groups and a methoxyphenyl group. This structural arrangement is significant for its biological interactions, as the presence of aromatic rings can facilitate π-π stacking interactions with biological macromolecules.
Biological Activity Overview
Research indicates that derivatives of imidazolidines, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : The imidazolidine derivatives have demonstrated effectiveness against several bacterial strains, suggesting potential as antibacterial agents.
- Cannabinoid Receptor Modulation : Similar compounds have been characterized as inverse agonists at the CB1 cannabinoid receptor, which is significant for therapeutic applications in obesity and metabolic disorders.
Case Studies
-
CB1 Cannabinoid Receptor Affinity :
- A study evaluated the affinity of several imidazolidine derivatives for the human CB1 receptor. It was found that modifications to the phenyl substituents significantly influenced binding affinity. For instance, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione exhibited high binding affinity and selectivity for CB1 receptors (displacement percentages above 50% at 10 µM) .
- Antitumor Activity :
- Antibacterial Effects :
Data Tables
| Compound Name | Biological Activity | Binding Affinity (IC50) | Notes |
|---|---|---|---|
| This compound | Antitumor | Not specified | Induces apoptosis in cancer cells |
| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | CB1 receptor inverse agonist | IC50 ~ 0.5 µM | High selectivity for CB1 receptor |
| 1,3-triphenylimidazolidine-2,4-dione | Antibacterial | Not specified | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
